Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate
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Description
“Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate” is a chemical compound with the CAS Number: 696628-83-8 . Its IUPAC name is methyl 6-nitrobenzo[4,5]imidazo[1,2-a]pyridine-8-carboxylate . The compound has a molecular weight of 271.23 .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9N3O4/c1-20-13(17)8-6-9-12(10(7-8)16(18)19)14-11-4-2-3-5-15(9)11/h2-7H,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is stored at a temperature between 28 C .Safety and Hazards
The compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Properties
IUPAC Name |
methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c1-20-13(17)8-6-9-12(10(7-8)16(18)19)14-11-4-2-3-5-15(9)11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIPIJRKFMKDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])N=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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